molecular formula C14H11BrO2 B14631479 Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- CAS No. 53458-14-3

Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl-

Cat. No.: B14631479
CAS No.: 53458-14-3
M. Wt: 291.14 g/mol
InChI Key: WQJGENZQJZJMHP-UHFFFAOYSA-N
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Description

Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- is an organic compound with the molecular formula C14H11BrO2 It is a brominated derivative of acetophenone, featuring both a bromophenyl and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- typically involves the bromination of acetophenone derivatives. One common method is the use of ammonium bromide and oxone as reagents, which facilitate the bromination of secondary alcohols to form alpha-bromoketones . The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2-(4-bromophenyl)-2-hydroxy-1-phenyl- is unique due to the presence of both a bromine atom and a hydroxy group on the aromatic rings. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

53458-14-3

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

2-(4-bromophenyl)-2-hydroxy-1-phenylethanone

InChI

InChI=1S/C14H11BrO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,14,17H

InChI Key

WQJGENZQJZJMHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Br)O

Origin of Product

United States

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